(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-[2-[(E)-dimethylaminomethylideneamino]-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-21(2)9-17-13-12(11-5-6-24-8-11)7-16-15-19-14(20-23(13)15)18-10-22(3)4/h5-10H,1-4H3/b17-9+,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXREVUGBRFIFN-BEQMOXJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 318.42 g/mol. The presence of a dimethylamino group and a thiophene moiety contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazolo-pyrimidine derivatives. For instance, compounds within this class have demonstrated:
- Inhibition of Tumor Growth : Research indicates that triazolo-pyrimidines can inhibit cell proliferation in various cancer cell lines, including breast (MCF7), lung (A549), and liver (HepG2) cancers. The IC50 values for these compounds often range from 0.1 to 10 µM, suggesting potent activity against tumor cells .
- Mechanism of Action : The anticancer effects are attributed to the activation of apoptotic pathways. For example, compounds have been shown to induce apoptosis via mitochondrial pathways, leading to caspase activation and subsequent cell death .
Antimicrobial Activity
In addition to anticancer properties, triazolo-pyrimidine derivatives exhibit notable antimicrobial activities:
- Broad Spectrum Efficacy : Studies have reported that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for effective compounds typically range from 1 to 50 µg/mL against various pathogens .
- Mechanism of Action : The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, similar to other known antimicrobial agents .
Data Table: Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.25 | |
| Anticancer | A549 | 0.5 | |
| Anticancer | HepG2 | 0.75 | |
| Antimicrobial | E. coli | 10 | |
| Antimicrobial | S. aureus | 5 | |
| Antimicrobial | C. albicans | 15 |
Case Study 1: Anticancer Effects in MCF7 Cells
A study investigated the effects of a related triazolo-pyrimidine on MCF7 breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of 0.25 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial dysfunction and activation of caspase pathways.
Case Study 2: Antimicrobial Activity Against E. coli
Another study evaluated the antimicrobial efficacy against E. coli using a series of synthesized triazolo-pyrimidines. The compound exhibited an MIC of 10 µg/mL, demonstrating strong antibacterial activity by inhibiting bacterial growth effectively.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit potent anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to modulate signaling pathways makes it a candidate for further investigation in cancer therapeutics .
- Antimicrobial Properties : Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The incorporation of the thiophene moiety is believed to enhance antimicrobial efficacy .
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of phosphodiesterase enzymes (specifically PDE2), which are implicated in various diseases, including cardiovascular disorders and neurodegenerative diseases .
Case Studies
Several case studies have documented the applications of related compounds:
- A study on [1,2,4]triazolo-pyrimidines demonstrated their effectiveness as dual inhibitors for thymidylate synthase and dihydrofolate reductase, crucial enzymes in nucleotide synthesis .
- Another investigation highlighted the use of similar compounds in treating neurodegenerative diseases by targeting phosphodiesterase pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives with Varied Substituents
The compound shares its core [1,2,4]triazolo[1,5-a]pyrimidine structure with several analogs, but key differences in substituents dictate its physicochemical and biological properties:
Key Observations :
- Thiophene vs.
- Dimethylamino-Methylidene Moieties: These groups may improve solubility via tertiary amine protonation, contrasting with carboxamide or azo substituents in analogs, which could influence membrane permeability .
- Anti-Tubercular Activity: Compound 45 (phenyl/phenethyl substituents) shows anti-tubercular activity, suggesting that the target compound’s thiophene and dimethylamino groups might modulate similar pathways if tested .
Role of Nitro and Electron-Withdrawing Groups
Compounds with nitro substitutions on aryl rings (e.g., 4b, 4f, 4g in ) exhibit enhanced antimycobacterial activity compared to non-nitro analogs . The absence of nitro groups in the target compound may limit its efficacy against mycobacteria but could reduce toxicity risks associated with nitro-containing drugs.
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (), the target compound’s structural alignment with known bioactive triazolopyrimidines can be quantified. For example:
- Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrates that minor structural variations significantly alter activity .
- Gefitinib-like analogs (EGFR inhibitors) highlight the importance of substituent positioning for target specificity .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The synthesis of this triazolopyrimidine derivative typically involves multi-step reactions, starting with the formation of the triazole ring followed by sequential functionalization. A three-component reaction (e.g., aminotriazole, ketone esters, and aromatic aldehydes) in dimethylformamide (DMF) under fusion conditions (10–12 minutes at elevated temperatures) is a common approach . Post-reaction cooling and methanol addition precipitate crude products, which are purified via ethanol recrystallization. For purity optimization:
- Use preparative reversed-phase chromatography (e.g., C18 columns) to isolate high-purity fractions .
- Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Yield improvements (up to 93%) are achievable with catalysts like NaH (60% in oil) and 3-(dimethylamino)propan-1-ol .
Advanced: How can computational modeling predict the compound's bioactivity against specific enzyme targets?
Methodological Answer:
Structure-activity relationship (SAR) studies and molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) are critical for predicting interactions with enzymes like dihydroorotate dehydrogenase (DHODH) or microtubule-associated proteins:
- Optimize substituents (e.g., dimethylamino and thiophen-3-yl groups) to enhance binding affinity. Comparative studies show chlorine or fluorine substitutions improve inhibitory activity .
- Perform molecular dynamics simulations (e.g., GROMACS) to analyze stability of ligand-receptor complexes under physiological conditions .
- Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with computational data .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic thiophen-3-yl protons at δ 7.2–7.8 ppm) and carbon backbone .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretches at 1600–1680 cm⁻¹, N-H deformation at 1500–1550 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement. SHELXL is ideal for small-molecule refinement, while SHELXD/SHELXE assist in experimental phasing .
- HRMS : Verify molecular ion peaks (e.g., m/z 533 for triazolopyrimidine derivatives) .
Advanced: How to resolve contradictions in crystallographic data analysis?
Methodological Answer:
Discrepancies in crystallographic data (e.g., unit cell parameters or electron density maps) require:
- Multi-solution refinement : Test alternate space groups using SHELXT and compare R-factors .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .
- Cross-validate with density functional theory (DFT) -optimized geometries (e.g., Gaussian 16) to ensure bond lengths/angles match experimental data .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays (e.g., DHODH inhibition via NADH depletion monitoring) .
Advanced: What strategies mitigate low yield in the final synthetic step?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases with NaH or K₂CO₃ to reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for improved solubility .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) minimize decomposition of heat-sensitive intermediates .
- Automated Flow Chemistry : Implement continuous flow reactors for precise control of reaction parameters .
Basic: How to determine solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use HPLC with gradient elution (water/acetonitrile + 0.1% formic acid) to quantify solubility at pH 7.4 .
- Stability : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and analyze degradation products via LC-MS over 24–72 hours .
Advanced: How does the thiophen-3-yl substituent influence binding affinity?
Methodological Answer:
- Comparative SAR : Replace thiophen-3-yl with phenyl or pyridyl groups and measure changes in IC₅₀. Thiophene’s electron-rich π-system enhances π-π stacking with hydrophobic enzyme pockets .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions from the substituent .
- Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., tubulin) to visualize substituent interactions .
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